N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a structurally complex molecule featuring three distinct moieties:
- 2H-1,3-benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring, commonly associated with CNS activity due to its presence in compounds like 3,4-methylenedioxymethamphetamine (MDMA) .
- 2-methyl-1H-indol-3-yl: A substituted indole scaffold, often linked to serotonin receptor modulation or kinase inhibition .
- Pyridin-2-amine: A pyridine ring with an amino group at the 2-position, a pharmacophore seen in kinase inhibitors and antimicrobial agents .
Its synthesis likely involves coupling reactions between substituted indole and benzodioxol precursors, followed by pyridin-2-amine functionalization, as inferred from analogous syntheses in and .
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-21(16-6-2-3-7-17(16)24-14)22(25-20-8-4-5-11-23-20)15-9-10-18-19(12-15)27-13-26-18/h2-12,22,24H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRIRCKZZCYTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and indole moieties are then coupled using a palladium-catalyzed C-N cross-coupling reaction.
Final Assembly: The pyridine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially utilizing continuous flow chemistry techniques.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells by causing cell cycle arrest.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with microtubules. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and subsequent cell apoptosis . This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it to structurally related compounds from diverse sources:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations and Activity :
- Replacement of the benzodioxol group with chlorophenyl (ChemDiv 5228-4171) likely alters target specificity, as benzodioxol is associated with serotoninergic effects .
- Oxadiazole-containing analogs (e.g., 1c) exhibit anticancer activity, suggesting that heterocyclic cores significantly influence biological outcomes .
Benzodioxol-Containing Analogs :
- Compounds like rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine are confirmed CNS stimulants, highlighting the benzodioxol moiety’s role in neuroactive compounds . The target compound’s indole-pyridine hybrid may diverge toward kinase or receptor modulation.
Synthetic Feasibility :
- The target compound’s synthesis may parallel methods for pyridin-2-amine derivatives, such as Buchwald-Hartwig coupling or reductive amination, as seen in .
Lack of Direct Bioactivity Data :
- While structural analogs provide clues, the absence of specific data for the target compound underscores the need for empirical testing (e.g., kinase inhibition assays, serotonin receptor binding studies).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
